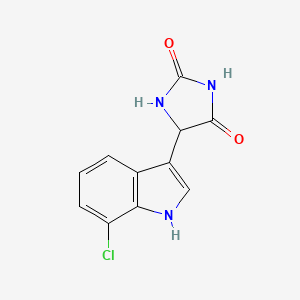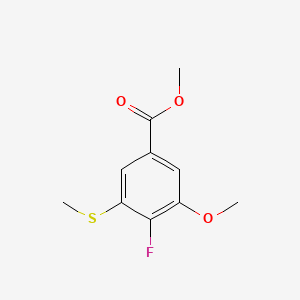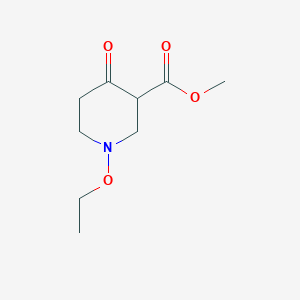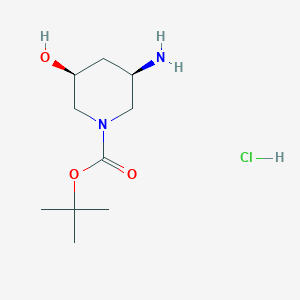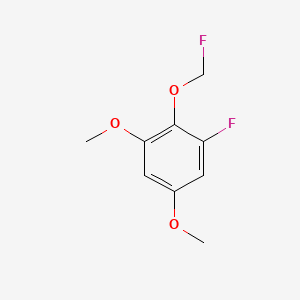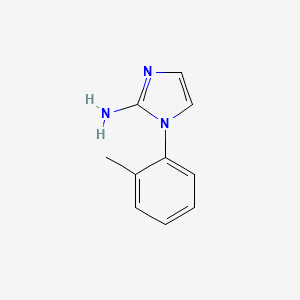
(S)-methyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-methyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate is a chiral compound with a unique structure that includes an indene backbone, a bromine substituent, and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate typically involves several steps:
Bromination: The starting material, 1H-indene, undergoes bromination to introduce the bromine atom at the 5-position.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 1-position.
Esterification: The final step involves esterification to form the methyl ester of the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-methyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The bromine substituent can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding indene derivative without the bromine atom.
Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-methyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-methyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-methyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate: The enantiomer of the compound with similar chemical properties but different biological activities.
1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid: Lacks the methyl ester group, leading to different reactivity and solubility.
5-bromo-2,3-dihydro-1H-indene-1-carboxylate: Lacks the amino group, affecting its ability to form hydrogen bonds.
Uniqueness
(S)-methyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate is unique due to its chiral nature and the presence of both amino and bromine substituents. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C11H12BrNO2 |
|---|---|
Poids moléculaire |
270.12 g/mol |
Nom IUPAC |
methyl (1S)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylate |
InChI |
InChI=1S/C11H12BrNO2/c1-15-10(14)11(13)5-4-7-6-8(12)2-3-9(7)11/h2-3,6H,4-5,13H2,1H3/t11-/m0/s1 |
Clé InChI |
MSBICMSSBXECNL-NSHDSACASA-N |
SMILES isomérique |
COC(=O)[C@@]1(CCC2=C1C=CC(=C2)Br)N |
SMILES canonique |
COC(=O)C1(CCC2=C1C=CC(=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14042675.png)

![5-[3-[3-(2-Chloro-4-fluorophenoxy)azetidin-1-yl]-5-methoxy-1,2,4-triazol-4-yl]-2-methoxypyridine](/img/structure/B14042694.png)

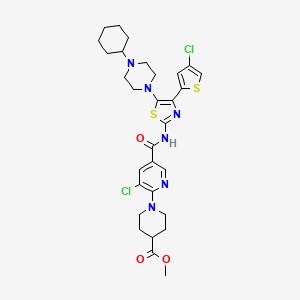
![Rac-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B14042709.png)

